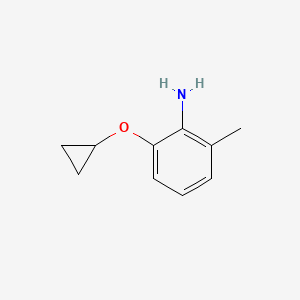

2-Cyclopropoxy-6-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-cyclopropyloxy-6-methylaniline |

InChI |

InChI=1S/C10H13NO/c1-7-3-2-4-9(10(7)11)12-8-5-6-8/h2-4,8H,5-6,11H2,1H3 |

InChI Key |

CFCVSBSHQUBBSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CC2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropoxy 6 Methylaniline

Strategies for O-Cyclopropylation in Aniline (B41778) Synthesis

A common and straightforward approach to synthesizing cyclopropyl (B3062369) aryl ethers is the direct etherification of a corresponding phenol. In the context of 2-cyclopropoxy-6-methylaniline synthesis, a suitable precursor would be 2-amino-3-methylphenol or, more likely, a protected version or a precursor like 2-nitro-3-methylphenol. The reaction generally proceeds via a Williamson ether synthesis-type mechanism, where the phenoxide, generated by a base, acts as a nucleophile towards a cyclopropyl halide or a related electrophile.

The selection of the base and solvent system is crucial for the efficiency of this reaction. Stronger bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to ensure complete deprotonation of the phenol. The choice of solvent can influence the reaction rate and selectivity.

| Precursor | Reagents | Conditions | Product |

| 2-Nitro-3-methylphenol | Cyclopropyl bromide, K2CO3 | DMF, Heat | 1-Cyclopropoxy-2-methyl-3-nitrobenzene |

| 2-Amino-3-methylphenol | Cyclopropyl bromide, NaH | THF | This compound |

This table represents a generalized reaction scheme and conditions may vary based on specific experimental procedures.

In recent years, transition-metal-catalyzed methods have emerged as powerful tools for the formation of carbon-oxygen bonds, including the synthesis of aryl ethers. Copper- and palladium-catalyzed reactions, in particular, have been developed for the O-arylation of alcohols, and these can be adapted for O-cyclopropylation. These methods can offer milder reaction conditions and broader functional group tolerance compared to traditional etherification methods.

For the synthesis of this compound, a transition-metal-catalyzed approach might involve the coupling of a substituted phenol with a cyclopropyl boronic acid or a related organometallic reagent. The general scheme for such a reaction would involve a catalyst, a ligand, and a base.

| Catalyst System | Reactants | General Conditions |

| Cu(OAc)2 / Ligand | 2-Nitro-3-methylphenol, Cyclopropylboronic acid | Base, Solvent, Heat |

| Pd(OAc)2 / Ligand | 2-Nitro-3-methylphenol, Cyclopropylboronic acid | Base, Solvent, Heat |

This table illustrates potential transition-metal-catalyzed approaches; specific ligands and conditions would need to be optimized.

Construction of the this compound Aromatic Core

While less common for a simple substituted aniline like this compound, complex aniline derivatives can be synthesized through various ring-forming reactions. These methods, such as condensation reactions followed by cyclization, can be employed to construct the aromatic ring from acyclic precursors. However, for this specific target molecule, functional group interconversion on a pre-formed ring is a more direct approach.

A more practical and widely used strategy involves the modification of a readily available aromatic precursor. A common approach is the reduction of a nitro group to an amine. In this scenario, the synthesis would commence with a substituted nitrobenzene, such as 1-cyclopropoxy-2-methyl-3-nitrobenzene. The nitro group can then be reduced to the corresponding aniline using a variety of reducing agents.

Standard reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or chemical reduction using metals such as iron, zinc, or tin in acidic media.

| Starting Material | Reducing Agent | Conditions | Product |

| 1-Cyclopropoxy-2-methyl-3-nitrobenzene | H2, Pd/C | Ethanol, Room Temperature | This compound |

| 1-Cyclopropoxy-2-methyl-3-nitrobenzene | Fe, NH4Cl | Ethanol/Water, Reflux | This compound |

| 1-Cyclopropoxy-2-methyl-3-nitrobenzene | SnCl2·2H2O | Ethanol, Reflux | This compound |

This table provides examples of common reduction methods for converting a nitro group to an amine.

This two-step sequence of O-cyclopropylation of a nitrophenol followed by nitro group reduction is a robust and high-yielding route to this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint. Key considerations include the choice of solvents, reagents, and catalysts, as well as minimizing waste and energy consumption.

In the context of the synthetic routes discussed, several green chemistry principles can be implemented:

Atom Economy: The reduction of the nitro group via catalytic hydrogenation has a high atom economy, as the only byproduct is water.

Use of Safer Solvents: Exploring the use of greener solvents such as ethanol, water, or super-critical carbon dioxide in place of more hazardous solvents like DMF or chlorinated hydrocarbons can significantly reduce the environmental impact.

Catalysis: The use of catalytic methods, both for the O-cyclopropylation step (transition-metal catalysis) and the nitro group reduction (catalytic hydrogenation), is inherently greener than using stoichiometric reagents. Catalysts can be used in small amounts and can often be recycled and reused.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can reduce energy consumption. Microwave-assisted synthesis is one technique that can sometimes lead to shorter reaction times and reduced energy usage.

By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.

Solvent Selection and Waste Minimization Strategies

The principles of green chemistry are central to modern synthetic planning, advocating for the reduction or elimination of hazardous substances. researchgate.net Solvent selection is a critical component of this philosophy, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste generation. For the synthesis of substituted anilines, a shift from traditional volatile organic compounds (VOCs) to more sustainable alternatives is a key objective.

Waste minimization is a primary goal in chemical production to reduce environmental impact and improve economic viability. repec.org Strategies for achieving this in the synthesis of anilines include:

Use of Greener Solvents: Employing water, supercritical fluids, or ionic liquids can drastically reduce the environmental footprint of a synthetic process. For instance, a patented process for a similar compound, 2-alkyl-6-methyl-N-(1-methoxy-2-propyl)aniline, utilizes an aqueous medium for its catalytic reductive alkylation, simplifying downstream processing and avoiding hazardous organic solvents. google.com

Catalyst Recycling: Implementing processes that allow for the recovery and reuse of catalysts is a cornerstone of waste reduction. Heterogeneous catalysts, such as platinum on carbon (Pt/C), can be filtered and reused for multiple cycles, sometimes over 10 to 15 times with minimal loss of activity, which significantly reduces waste and production costs. google.com

Process Intensification: Combining multiple reaction steps into a one-pot synthesis avoids intermediate isolation and purification steps, thereby reducing solvent and energy consumption.

| Strategy | Description | Example Application |

| Green Solvents | Replacing volatile organic compounds (VOCs) with environmentally benign alternatives like water or bio-solvents. | Performing catalytic hydrogenations in an aqueous medium, which simplifies product separation and reduces organic waste. google.com |

| Catalyst Reuse | Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused in subsequent batches. | Using platinum on activated carbon (Pt/C), which can be filtered and reused for more than 100 cycles in some cases. google.com |

| One-Pot Synthesis | Designing a reaction sequence where multiple transformations occur in the same reactor without isolating intermediates. | A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has been reported, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org |

Atom Economy Considerations in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant stoichiometric byproducts, like substitution and elimination reactions.

For the synthesis of this compound, several pathways can be envisaged, each with a different theoretical atom economy. A common approach to forming the cyclopropoxy ether linkage is through a Williamson ether synthesis, which, while effective, generates a salt byproduct, thus lowering the atom economy. Alternative routes involving catalytic addition reactions would be theoretically more efficient.

| Synthetic Step | Reaction Type | Atom Economy | Byproducts |

| Williamson Ether Synthesis | Substitution | Lower | Stoichiometric salt (e.g., NaBr) |

| Catalytic C-O Coupling | Addition/Coupling | Higher | Catalytic cycle byproducts only |

| Reductive Amination | Addition | High | Water |

Catalytic Methods for this compound Synthesis

Catalysis is paramount in modern organic synthesis, offering pathways that are more selective, efficient, and sustainable than stoichiometric methods. researchgate.net Both homogeneous and heterogeneous catalysis have been explored for the synthesis of substituted anilines and related ether compounds.

Homogeneous Catalysis Approaches

Homogeneous catalysts, which operate in the same phase as the reactants, are known for their high activity and selectivity under mild reaction conditions. nih.gov For the synthesis of compounds like this compound, transition-metal-catalyzed cross-coupling reactions are particularly relevant. Palladium-based catalysts, for example, are highly effective for forming C-N and C-O bonds. researchgate.net The use of pincer-type ligands can enhance the stability and efficiency of these metal complexes for catalytic applications. mdpi.com

Potential homogeneous catalytic routes include:

Buchwald-Hartwig Amination: Coupling an aryl halide or triflate with an amine.

Ullmann Condensation: A copper-catalyzed reaction to form C-O or C-N bonds.

Gold-Catalyzed Transformations: Gold catalysts can activate π-systems like alkynes and allenes for various transformations, although their application to this specific synthesis is less direct. mdpi.com

| Catalyst Type | Ligand Class | Target Bond Formation | Key Advantages |

| Palladium Complexes | Phosphine-based (e.g., BINAP) | C-N, C-O | High efficiency and functional group tolerance. researchgate.net |

| Copper Complexes | Phenanthroline, N-heterocyclic carbenes | C-N, C-O | Lower cost compared to palladium. |

| Ruthenium Pincer Complexes | PNP, PNN | Dehydrogenative coupling | High stability and activity in dehydrogenation reactions. mdpi.com |

| Rhodium Complexes | Xantphos | Reductive amidation | High selectivity in hydroformylation and subsequent amidation. universiteitleiden.nluniversiteitleiden.nl |

Heterogeneous Catalysis Development

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas-phase reaction. Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. nih.gov This is a significant benefit for industrial-scale production and waste minimization.

For aniline synthesis and modification, several heterogeneous systems are employed:

Supported Metal Catalysts: Platinum on carbon (Pt/C) is a widely used and robust catalyst for hydrogenation reactions, such as the reduction of nitroarenes to anilines or reductive alkylations. google.com This catalyst can be reused numerous times without significant loss of activity. google.com

Metal Oxides and Clays: Materials like attapulgite clay impregnated with iron oxide have been used for the vapor-phase alkylation of aniline to produce selectively substituted products like 2,6-diethylaniline. researchgate.net

Zeolites and Molecular Sieves: Shape-selective catalysts like Sn-MFI molecular sieves have been investigated for the alkylation of aniline with methanol (B129727), demonstrating how catalyst structure can control product distribution. dntb.gov.ua

| Catalyst System | Support Material | Reaction Type | Benefits |

| Platinum on Carbon (Pt/C) | Activated Carbon | Hydrogenation, Reductive Alkylation | High activity, excellent reusability, industry standard. google.com |

| Iron Oxide on Clay | Attapulgite Clay | Vapor-Phase Alkylation | Control over C- vs. N-alkylation selectivity. researchgate.net |

| Tin-MFI Sieve | Zeolite (MFI structure) | Aniline Alkylation | Shape selectivity, potential for high product specificity. dntb.gov.ua |

| Polystyrene-Anchored Catalysts | Polystyrene Resin | Asymmetric Reactions | Excellent recyclability, elimination of product epimerization. nih.gov |

Stereoselective Synthesis of Enantiomerically Pure this compound

The molecule this compound is achiral and therefore does not have enantiomers. As such, its "enantiomerically pure" synthesis is not a relevant concept. However, the principles of stereoselective synthesis are highly relevant for creating chiral analogues or precursors containing the cyclopropane (B1198618) motif. The synthesis of enantiomerically pure cyclopropane derivatives is a significant area of research due to their prevalence in medicinal chemistry. mdpi.com

Methods for preparing chiral, non-racemic cyclopropane building blocks that could be incorporated into analogous structures include:

Asymmetric Cyclopropanation: The reaction of an alkene with a carbene mediated by a chiral catalyst to produce an enantiomerically enriched cyclopropane.

Resolution of Racemic Mixtures: Separating a racemic mixture of a key cyclopropane-containing intermediate.

Use of a Chiral Pool: Starting from an enantiomerically pure natural product, such as a chiral glycidol derivative, to synthesize chiral 2-alkoxy-1-alkynylcyclopropanes, which can then be further functionalized. nih.gov

These stereoselective methods are crucial for producing specific stereoisomers of more complex, biologically active molecules that may feature a substituted cyclopropoxy aniline core. nih.govresearchgate.net

Advanced Spectroscopic Analysis in 2 Cyclopropoxy 6 Methylaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering precise information about the molecular structure of 2-Cyclopropoxy-6-methylaniline. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The aromatic region typically displays complex multiplets due to the three adjacent protons on the benzene (B151609) ring. The methyl group (CH₃) attached to the ring is expected to appear as a sharp singlet. The cyclopropoxy group gives rise to characteristic signals: a multiplet for the methine proton (OCH) and separate multiplets for the diastereotopic methylene protons (CH₂) of the three-membered ring, often in the upfield region of the spectrum. The aniline (B41778) (NH₂) protons may appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 6.6 - 7.1 | Multiplet (m) | 3H |

| Aniline (NH₂) | 3.5 - 4.5 | Broad Singlet (br s) | 2H |

| Cyclopropoxy (OCH) | 3.7 - 3.9 | Multiplet (m) | 1H |

| Methyl (Ar-CH₃) | 2.1 - 2.3 | Singlet (s) | 3H |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The aromatic carbons show signals in the downfield region (110-150 ppm), with the carbons directly attached to the oxygen (C-O) and nitrogen (C-N) atoms being the most deshielded. The methyl carbon appears as a sharp signal in the aliphatic region. The cyclopropyl (B3062369) group is characterized by an upfield methine carbon signal (OCH) and a highly shielded methylene carbon signal (CH₂), a distinctive feature of strained three-membered rings.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 145 - 149 |

| Aromatic C-N | 140 - 144 |

| Aromatic C-CH₃ | 128 - 132 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-H | 110 - 114 |

| Cyclopropoxy (OCH) | 55 - 60 |

| Methyl (Ar-CH₃) | 17 - 20 |

Note: Predicted values are based on typical ranges for similar structural motifs and computational models.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent aromatic protons and within the cyclopropyl ring system, confirming their proximity in the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is instrumental in definitively assigning the signals in both the ¹H and ¹³C spectra, for instance, linking the methyl proton singlet to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) couplings between protons and carbons. This is vital for piecing together the molecular fragments. For example, it would show correlations from the methyl protons to the adjacent aromatic carbons (C2 and C3) and from the aniline protons to the carbon to which the amino group is attached (C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This can provide insights into the preferred conformation of the molecule, such as the spatial relationship between the cyclopropoxy group and the adjacent methyl and aniline substituents on the aromatic ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Assignment of Characteristic Functional Group Vibrations (Aniline N-H, Aromatic C-H, Cyclopropyl C-H)

The vibrational spectrum of this compound displays characteristic bands that can be assigned to specific functional groups.

Aniline N-H Stretching: The primary amine group (-NH₂) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. materialsciencejournal.org

Aromatic C-H Stretching: These vibrations appear as a group of bands just above 3000 cm⁻¹.

Cyclopropyl and Methyl C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and cyclopropyl groups are observed in the 2850-3000 cm⁻¹ region. wiley.com The C-H bonds of the cyclopropane (B1198618) ring often appear at slightly higher frequencies within this range due to the increased s-character of the C-H bonds in the strained ring. wiley.com

Other Key Vibrations: Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the ether linkage is expected to produce a strong band, typically around 1200-1250 cm⁻¹. The cyclopropane ring itself has characteristic "ring breathing" modes, often observed near 1020 cm⁻¹. wiley.com

Table 3: Characteristic FT-IR / Raman Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | Medium (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl & Cyclopropyl) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium |

| C-O-C Stretch (Aryl Ether) | 1200 - 1270 | Strong (IR) |

Conformational Analysis and Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy is sensitive to the molecule's conformation and its interactions with its environment. The precise positions and shapes of the N-H stretching bands can indicate the extent of intermolecular hydrogen bonding. In concentrated solutions or the solid state, these bands may broaden and shift to lower frequencies compared to dilute, non-polar solutions where the free amine is prevalent. Similarly, subtle shifts in the frequencies of the aromatic ring or C-O-C stretching modes can provide clues about the rotational conformation (rotamers) around the C-O bond, reflecting the spatial arrangement of the cyclopropyl group relative to the plane of the benzene ring. These analyses, often supported by computational studies, help to build a more dynamic picture of the molecule's structure. nih.govglobalresearchonline.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of fragment ions, MS offers a detailed fingerprint of a compound's composition.

High-resolution mass spectrometry is pivotal for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. For this compound, the molecular formula is established as C₁₀H₁₃NO. The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements, is a critical parameter for its identification.

HRMS analysis, often conducted using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass of a molecule with exceptional precision, typically to within a few parts per million (ppm). The experimentally determined monoisotopic mass of the protonated molecule [M+H]⁺ would be compared against the calculated value to confirm the elemental formula.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Calculated Exact Mass | 163.099714038 Da nih.gov |

| Expected [M+H]⁺ Ion | 164.10752 Da |

This interactive table provides the fundamental mass data for this compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure.

A key fragmentation pathway for amines involves the cleavage of the bond alpha to the nitrogen atom. For aromatic amines, this can lead to characteristic fragment ions. The presence of the cyclopropoxy group introduces additional fragmentation possibilities, including the loss of the cyclopropyl ring or its rearrangement.

Proposed Fragmentation Pathway of [M+H]⁺ (m/z 164.1)

A probable initial fragmentation step would be the loss of the cyclopropane ring as a neutral molecule (C₃H₆), leading to a significant fragment ion. Another possibility is the cleavage of the C-O bond of the ether linkage.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 164.1 | 122.1 | C₃H₆ | Loss of the cyclopropyl group |

| 164.1 | 135.1 | C₂H₅ | Loss of an ethyl group following ring opening |

| 164.1 | 147.1 | NH₃ | Loss of ammonia |

| 122.1 | 94.1 | CO | Loss of carbon monoxide from the resulting phenol |

This interactive table outlines a hypothetical fragmentation pattern for this compound based on established chemical principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores.

The primary chromophore in this compound is the substituted benzene ring. Aniline itself typically exhibits two main absorption bands: a strong primary band around 230-240 nm and a weaker secondary band around 280-290 nm. These absorptions are attributed to π → π* transitions within the aromatic system.

The substituents on the aniline ring—the amino (-NH₂), cyclopropoxy (-OC₃H₅), and methyl (-CH₃) groups—all influence the electronic spectra. The amino and cyclopropoxy groups are strong electron-donating groups due to the lone pairs of electrons on the nitrogen and oxygen atoms, respectively. The methyl group is a weaker electron-donating group through hyperconjugation.

These electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. This is because they increase the energy of the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for electronic excitation. The presence of multiple electron-donating groups is expected to result in a significant red shift of the λmax values for this compound.

| Substituent Group | Effect on Aromatic Ring | Expected Spectral Shift |

| Amino (-NH₂) | Strong electron-donating (resonance) | Bathochromic (Red Shift) |

| Cyclopropoxy (-OC₃H₅) | Strong electron-donating (resonance) | Bathochromic (Red Shift) |

| Methyl (-CH₃) | Weak electron-donating (hyperconjugation) | Bathochromic (Red Shift) |

This interactive table summarizes the expected influence of the substituents on the UV-Vis spectrum of the aniline core.

Based on these effects, the primary absorption band for this compound is anticipated to be in the range of 240-255 nm, and the secondary band is expected to appear between 290-310 nm.

Advanced Spectroscopic Techniques for In-depth Characterization

For a complete and unambiguous structural elucidation of this compound, a combination of advanced spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the connectivity between atoms. semanticscholar.orgresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the functional groups present in the molecule. wpmucdn.comwikieducator.org Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring would be expected. wpmucdn.comwikieducator.org

X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray crystallography can provide the definitive three-dimensional structure of the molecule, including bond lengths and angles.

These advanced methods, in conjunction with mass spectrometry and UV-Vis spectroscopy, allow for a comprehensive and unequivocal characterization of this compound.

Synchrotron-Based Spectroscopy (e.g., X-ray Absorption Spectroscopy, X-ray Photoelectron Spectroscopy)

Synchrotron light sources provide highly intense and tunable X-ray beams, enabling a suite of powerful analytical techniques for materials science and chemical analysis. sesame.org.jo For a molecule like this compound, synchrotron-based X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) would offer unparalleled insights into its electronic structure and elemental environment.

X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy. nih.govescholarship.orgnih.gov The technique is element-specific and can probe the local geometric and electronic structure of the absorbing atom. XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govescholarship.orgnih.gov

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom. For this compound, XANES studies at the nitrogen K-edge could elucidate the formal oxidation state and hybridization of the nitrogen atom in the aniline moiety. Similarly, analysis at the oxygen K-edge would reveal details about the bonding environment of the cyclopropoxy group.

EXAFS analysis provides information about the local atomic environment of a selected element, including bond distances and coordination numbers of neighboring atoms. nih.gov For this compound, EXAFS could be used to determine the precise bond lengths between the nitrogen atom and its neighboring carbon atoms, as well as the oxygen-carbon bond lengths within the cyclopropoxy group.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nottingham.ac.ukchemistryviews.org When a material is irradiated with a beam of X-rays, electrons are emitted from the surface. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of each element and its chemical environment.

For this compound, XPS would be instrumental in:

Confirming Elemental Composition: Providing a quantitative measure of the carbon, nitrogen, and oxygen present in the sample.

Determining Chemical States: The high-resolution XPS spectrum of each element can be deconvoluted to identify different chemical states. For instance, the C 1s spectrum could be resolved into components corresponding to the aromatic carbons, the methyl carbon, and the carbons of the cyclopropyl group. The N 1s spectrum would provide information about the amino group, and the O 1s spectrum would characterize the ether linkage.

Below is a hypothetical high-resolution XPS data table for this compound, illustrating the kind of information that could be obtained.

Table 1: Hypothetical High-Resolution XPS Data for this compound This data is illustrative and not based on experimental results for this specific compound.

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | ~284.8 | Aromatic C-C, C-H |

| ~285.5 | Methyl C-H | |

| ~286.5 | C-N | |

| ~287.0 | C-O | |

| N 1s | ~399.2 | -NH₂ |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Forms

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. cas.cz Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that provides information about the stereochemistry of chiral molecules. nih.gov While this compound itself is not chiral, it could be a component of a larger chiral molecule, or it could potentially exhibit atropisomerism under certain substitution patterns, which would render it chiral. In such hypothetical chiral forms, ECD would be a critical tool for stereochemical analysis.

ECD measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A non-zero ECD signal is only observed for chiral molecules. The resulting spectrum is a plot of molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength.

The application of ECD to a chiral derivative of this compound would involve:

Determination of Absolute Configuration: By comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the molecule can be determined. nih.gov

Conformational Analysis: The ECD spectrum is highly sensitive to the conformation of the molecule. Therefore, ECD can be used to study the conformational dynamics of chiral derivatives of this compound in solution.

The following table presents hypothetical ECD data for a chiral derivative of this compound, illustrating the expected electronic transitions and their corresponding Cotton effects.

Table 2: Hypothetical ECD Spectral Data for a Chiral Derivative of this compound This data is illustrative and not based on experimental results for a specific chiral derivative.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Electronic Transition |

|---|---|---|

| 290 | +15,000 | n → π* |

| 250 | -25,000 | π → π* |

Theoretical and Computational Chemistry Studies of 2 Cyclopropoxy 6 Methylaniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.net DFT methods, such as the widely used B3LYP functional, are employed to calculate the electronic structure and properties of molecules. researchgate.netnih.gov These calculations are typically performed with a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used in the calculation. researchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. nih.govscielo.br For 2-Cyclopropoxy-6-methylaniline, this process would reveal key structural parameters.

The optimization of this compound would likely show a non-planar geometry for the aniline (B41778) ring due to the steric hindrance between the amino group, the cyclopropoxy group, and the methyl group at the ortho positions. The amino group would likely be twisted out of the plane of the benzene (B151609) ring. acs.org The C-N bond length and the twist angle of the amino group are important parameters that influence the electronic properties of the molecule. acs.org The orientation of the cyclopropyl (B3062369) and methyl groups relative to the aniline ring would also be determined, leading to the identification of the lowest energy conformer. scielo.br

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar aniline derivatives calculated using DFT methods.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.41 | ||

| C-O | 1.37 | ||

| C-C (ring) | 1.39 - 1.40 | ||

| C-C (methyl) | 1.51 | ||

| C-C (cyclopropyl) | 1.50 - 1.52 | ||

| C-N-H | 112.0 | ||

| C-O-C | 118.0 | ||

| C-C-N-H | 45.0 |

The charge distribution would likely show a negative charge accumulation on the nitrogen and oxygen atoms, while the hydrogen atoms of the amino group and the carbon atoms attached to N and O would be more positive. This charge separation is a key factor in intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comwikipedia.org The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most easily accepts an electron. numberanalytics.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. msu.edulibretexts.org In contrast, a small gap indicates a molecule that is more polarizable and reactive. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is likely to be distributed over the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative) This table presents illustrative data based on typical values for similar aniline derivatives calculated using DFT methods.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. cityu.edu.hk

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. researchgate.netliverpool.ac.uknih.gov The predicted shifts for this compound would show characteristic signals for the aromatic protons, the methyl protons, the cyclopropyl protons, and the amino protons, with their specific chemical shifts influenced by the local electronic environment. libretexts.org

Vibrational Frequencies: The calculation of vibrational frequencies through DFT helps in the interpretation of infrared (IR) and Raman spectra. kit.eduq-chem.com The predicted spectrum for this compound would exhibit characteristic stretching and bending vibrations for the N-H bonds of the amino group, the C-H bonds of the aromatic ring, methyl, and cyclopropyl groups, and the C-O and C-N bonds. scielo.org.za Calculated frequencies are often scaled by a factor to better match experimental values. nih.govumn.edu

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) in the UV-Visible range. msu.eduscielo.org.za These absorptions correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. msu.edu For this compound, π → π* transitions associated with the aromatic system are expected to be the most prominent.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table presents illustrative data based on typical values for similar aniline derivatives.

| Spectroscopic Data | Predicted Value |

|---|---|

| 1H NMR Chemical Shift (Aromatic H) | 6.8 - 7.2 ppm |

| 1H NMR Chemical Shift (Methyl H) | 2.1 - 2.3 ppm |

| 13C NMR Chemical Shift (Aromatic C-N) | 145 - 150 ppm |

| IR Vibrational Frequency (N-H stretch) | 3400 - 3500 cm-1 |

| IR Vibrational Frequency (C-O stretch) | 1200 - 1250 cm-1 |

Quantum Chemical Modeling of Reactivity

Beyond static properties, computational chemistry can also model and predict the chemical reactivity of a molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. scielo.org.zaacs.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are typically rich in electrons, such as those around lone pairs of electronegative atoms.

Blue regions denote areas of positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them the primary sites for electrophilic attack. The hydrogen atoms of the amino group would likely be in a region of positive potential (blue), indicating their acidic character. The aromatic ring would exhibit a more complex potential distribution, influenced by the electron-donating amino and cyclopropoxy groups and the electron-donating (by hyperconjugation) methyl group.

Nucleophilic and Electrophilic Indices

The reactivity of this compound is fundamentally governed by the distribution of its electron density, which dictates the sites susceptible to nucleophilic or electrophilic attack. Computational chemistry provides a powerful toolkit to quantify this reactivity through various indices.

A central concept in understanding chemical reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aniline derivatives, the HOMO is typically localized on the aromatic ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO's location suggests the most likely regions to accept electrons from a nucleophile.

Local reactivity indices, such as Fukui functions or the local softness, pinpoint the most reactive atoms within the molecule. For an electrophilic attack, the sites with the highest value of the Fukui function f- are the most probable targets. In this compound, these are anticipated to be the nitrogen atom and specific carbon atoms on the benzene ring (typically the ortho- and para-positions relative to the amino group, though in this case the ortho-positions are substituted). For nucleophilic attack, the f+ function highlights the most electrophilic centers.

Table 1: Illustrative Global Reactivity Descriptors for a Substituted Aniline

| Descriptor | Definition | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 | Higher value suggests stronger electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.8 | Lower value suggests stronger electron-accepting ability (electrophilicity). |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.0 | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ2 / (2η) | 0.81 | Quantifies the electrophilic power of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general principles for substituted anilines.

Mechanistic Elucidation through Computational Approaches

Computational chemistry is instrumental in mapping out the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization for Elementary Reactions

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.govacs.org The value of this imaginary frequency corresponds to the motion along the reaction path.

For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational methods like Density Functional Theory (DFT) can be used to locate the geometries of the transition states. acs.orgscispace.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics. mdpi.com For example, in a hypothetical bromination reaction, computational analysis would model the approach of the electrophile (e.g., Br+) to the aniline ring and calculate the structure and energy of the corresponding sigma-complex transition state.

Reaction Pathway Mapping and Energy Profiles

By connecting reactants, transition states, intermediates, and products, a complete reaction pathway can be mapped. researchgate.netibchem.comsavemyexams.com An energy profile diagram provides a visual representation of the energy changes that occur throughout a reaction. researchgate.netibchem.comsavemyexams.com

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.6 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -20.1 |

Note: The data in this table is hypothetical and for illustrative purposes, representing a plausible two-step reaction.

Origins of Regioselectivity and Stereoselectivity

Many reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational chemistry is particularly adept at explaining and predicting the selectivity of such reactions. acs.orgnsf.gov

Regioselectivity in electrophilic substitution on the this compound ring is determined by the relative stability of the transition states leading to substitution at different positions. The electron-donating nature of the amino, cyclopropoxy, and methyl groups directs incoming electrophiles primarily to the positions that are electronically enriched and where the resulting intermediate (the sigma complex) is most stabilized. By calculating the activation energies for attack at each possible site, the preferred reaction pathway and major product can be predicted. mdpi.comacs.orgacs.org

Stereoselectivity, while less common in simple reactions of this molecule, can become important if it participates in reactions that create new chiral centers. Computational modeling can elucidate the origins of stereoselectivity by analyzing the non-covalent interactions in the transition states that favor the formation of one stereoisomer over another. nsf.gov

Advanced Computational Methodologies

Beyond static calculations of stationary points on the potential energy surface, more advanced computational techniques can provide a dynamic picture of chemical processes.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that calculates the forces on atoms "on-the-fly" from electronic structure theory as the simulation progresses. chemmethod.comresearchgate.netnih.govchemmethod.com This allows for the exploration of the dynamic evolution of a chemical system, including the effects of temperature and solvent.

An AIMD simulation of this compound in a solvent like water or methanol (B129727) could provide insights into its solvation structure, the dynamics of hydrogen bonding, and conformational flexibility. Furthermore, AIMD can be used to simulate reactive events, providing a more realistic picture of reaction pathways than static models, especially for processes where entropic or dynamic effects are significant. For instance, the simulation could model the proton transfer events that are often crucial in reactions of anilines. chemmethod.com

QM/MM Hybrid Methods for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful computational strategy for studying chemical processes in large, complex systems like enzymes or solutions. mpg.demdpi.com The fundamental principle of the QM/MM approach is to partition a system into two regions: a smaller, chemically active part where bond breaking or forming occurs, which is treated with computationally intensive quantum mechanics (QM), and a larger surrounding environment (e.g., a protein scaffold or solvent molecules) that is described by a less demanding molecular mechanics (MM) force field. mpg.degromacs.org This dual approach allows for the accurate modeling of electronic changes in the reactive center while remaining computationally feasible for systems containing thousands of atoms. uiuc.edu

For a molecule like this compound, a QM/MM study would be invaluable for understanding its behavior in a biologically relevant context, such as its interaction with a target protein. In such a scenario, the this compound molecule would typically be defined as the QM region. This allows for a detailed quantum mechanical description of its electron distribution, geometry, and interactions with its immediate surroundings. The surrounding protein and solvent molecules would constitute the MM region, providing the necessary environmental and steric effects that influence the ligand's binding and reactivity. acs.org The interaction between the QM and MM regions (E_QM/MM) is a critical component that can be handled through different schemes, with "electrostatic embedding" being a common and robust choice where the MM point charges are included in the QM Hamiltonian. mdpi.comgromacs.org

Illustrative Application: Protein-Ligand Interaction Energies

While no specific QM/MM data exists for this compound, studies on other enzyme inhibitors demonstrate the utility of this method. For instance, a QM/MM study on a series of inhibitors for cyclin-dependent kinase 2 (CDK2) successfully correlated calculated interaction energies with experimental biological activity. nih.gov In that work, the inhibitor molecule was treated as the QM region and the protein active site as the MM region. The total interaction energy was decomposed into electrostatic (ΔE_elec) and van der Waals (ΔE_VdW) components, providing insight into the nature of the binding. nih.gov A similar hypothetical study on this compound interacting with a target protein could yield data like that presented in the illustrative table below.

| System | QM Region | MM Region | ΔE_elec (kcal/mol) | ΔE_VdW (kcal/mol) | Total Interaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Hypothetical Protein-Ligand Complex | This compound | Protein Active Site | -15.8 | -25.2 | -41.0 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is based on the types of results obtained in QM/MM studies of analogous protein-inhibitor systems. nih.gov

Illustrative Application: Reaction Mechanism in Solution

QM/MM simulations are also exceptionally well-suited for studying reaction mechanisms in solution. For example, the N-tert-Butyloxycarbonylation of aniline in an ionic liquid has been investigated using polarizable QM/MM methods. researchgate.net In this type of study, the aniline reactant, the reagent, and potentially a few key solvent molecules that directly participate in the reaction would form the QM region. The bulk solvent constitutes the MM region. Such calculations can determine the energy barriers (activation energies) and reaction energies for different potential pathways, clarifying the mechanism. researchgate.net A hypothetical QM/MM study of a reaction involving this compound could provide crucial data on transition states and intermediates.

| Reaction Step | System Partitioning (QM/MM) | Calculated Property | Energy (kcal/mol) |

|---|---|---|---|

| Reactant State | Aniline + Reagent / Solvent | Relative Energy | 0.0 |

| Transition State (TS1) | Aniline + Reagent / Solvent | Activation Energy (ΔG‡) | +21.5 |

| Product State | Product / Solvent | Reaction Energy (ΔG_rxn) | -10.2 |

Note: The data in this table is illustrative, based on findings from QM/MM studies of reactions involving aniline derivatives in solution. researchgate.net It does not represent experimental data for this compound.

By applying QM/MM methods, researchers could predict the most likely binding pose of this compound within a protein's active site, quantify the key interactions driving this binding, and elucidate the mechanisms of any covalent reactions it might undergo. This makes the QM/MM approach an indispensable tool for the rational design of molecules with specific biological functions.

Chemical Transformations and Derivatization of 2 Cyclopropoxy 6 Methylaniline

Reactions at the Aniline (B41778) Nitrogen Center

The reactivity of the aniline nitrogen in 2-cyclopropoxy-6-methylaniline is influenced by the steric hindrance imposed by the ortho-methyl and cyclopropoxy groups. These substituents can modulate the nucleophilicity and accessibility of the nitrogen atom.

N-alkylation of anilines, including sterically hindered ones, can be achieved using various methods. Catalytic systems involving iridium and ruthenium complexes have been shown to be effective for the N-alkylation of anilines with alcohols. acs.orgnih.gov For instance, Ir(III) and Ru(II) complexes with N-heterocyclic carbene (NHC) ligands can catalyze the N-alkylation and N-methylation of various aniline derivatives. acs.orgnih.gov While direct studies on this compound are not prevalent, the general principles suggest that such transformations are feasible, potentially requiring optimized conditions to overcome steric hindrance. acs.orggoogle.com For example, N-alkylation of anilines with benzyl (B1604629) alcohol has been successfully demonstrated with a variety of substituted anilines, including those with ortho-substituents. nih.gov

N-acylation is a fundamental transformation for anilines. The reaction of sterically hindered anilines can sometimes be challenging. acs.org However, methods utilizing potent activating reagents can facilitate the formation of amide bonds even with demanding substrates. acs.orgderpharmachemica.com For instance, the TCFH–NMI system has been shown to effectively couple sterically hindered acids with various anilines, suggesting its potential applicability for the N-acylation of this compound. acs.org Lipase-mediated amidation has also been reported as a method for the acylation of anilines. mdpi.com

Table 1: Representative N-Alkylation and N-Acylation Reactions of Anilines This table presents general examples of N-alkylation and N-acylation reactions applicable to aniline derivatives. Specific data for this compound may vary.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, Ir(III) or Ru(II) catalyst, base, heat | N-Alkyl aniline | acs.org, nih.gov |

| N-Acylation | Carboxylic acid, TCFH-NMI, room temperature | N-Acyl aniline | acs.org |

| N-Acylation | 1,3-Diketone, Lipase (Novozym 435), H₂O₂, EA | N-Acyl aniline | mdpi.com |

Diazotization of aryl amines to form diazonium salts is a cornerstone of synthetic organic chemistry, enabling access to a wide array of functionalities through subsequent reactions like the Sandmeyer and Gattermann reactions. wikipedia.orglscollege.ac.inorganic-chemistry.org The general process involves treating the aniline with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. vedantu.com The resulting diazonium salt is a versatile intermediate.

The Sandmeyer reaction allows for the substitution of the diazonium group with halides (Cl, Br) or pseudohalides (CN). wikipedia.orglscollege.ac.in This reaction is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in It is a powerful method for introducing substituents onto an aromatic ring that are not easily accessible through direct electrophilic substitution. organic-chemistry.org While specific examples with this compound are not extensively documented, the reaction is broadly applicable to a wide range of substituted anilines. nih.gov

The Gattermann reaction is a related transformation that can also be used to introduce a halogen or other groups onto the aromatic ring, often using copper powder as a catalyst.

Table 2: Overview of Diazotization and Sandmeyer Reactions This table outlines the general steps and reagents for diazotization and subsequent Sandmeyer reactions.

| Step | Reaction Name | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Diazotization | Aniline, NaNO₂, HCl (or other acid), 0-5 °C | Aryl diazonium salt | vedantu.com |

| 2a | Sandmeyer (Chlorination) | Aryl diazonium salt, CuCl | Aryl chloride | wikipedia.org, lscollege.ac.in |

| 2b | Sandmeyer (Bromination) | Aryl diazonium salt, CuBr | Aryl bromide | wikipedia.org, lscollege.ac.in |

| 2c | Sandmeyer (Cyanation) | Aryl diazonium salt, CuCN | Aryl nitrile | wikipedia.org, lscollege.ac.in |

The oxidative coupling of anilines can lead to the formation of azo compounds or polymers, depending on the reaction conditions and the structure of the aniline monomer. unicamp.brscispace.comnih.govacs.org The formation of symmetrical and unsymmetrical azo compounds from anilines can be achieved using various oxidants, including bleach (NaOCl) in water or under metal-catalyzed aerobic conditions. unicamp.bracs.org Catalytic systems employing manganese or copper have been developed for the selective oxidative coupling of anilines to aromatic azo compounds. scispace.comnih.gov

The chemical and electrochemical polymerization of aniline and its derivatives leads to the formation of polyanilines, a class of conducting polymers. tandfonline.comtsijournals.comacs.orgsci-hub.se The properties of the resulting polymer are highly dependent on the substituents present on the aniline monomer. tsijournals.comresearchgate.net The polymerization is typically initiated by the formation of an anilinium radical cation. acs.org While the polymerization of this compound itself is not specifically detailed in the literature, studies on other substituted anilines indicate that the steric and electronic effects of the substituents play a crucial role in the polymerization process and the properties of the resulting polymer. tsijournals.comresearchgate.net

Reactions Involving the Cyclopropoxy Moiety

The cyclopropane (B1198618) ring in the cyclopropoxy group is a strained three-membered ring, making it susceptible to ring-opening reactions under various conditions.

The cyclopropane ring can be opened through electrophilic, nucleophilic, or radical-mediated pathways. The regioselectivity of the ring-opening of cyclopropyl (B3062369) ethers can be influenced by the reaction conditions and the nature of the substituents. acs.orgnih.gov For instance, oxidative ring-opening reactions of aryl-substituted cyclopropyl silyl (B83357) ethers have been shown to be controllable. acs.org In some cases, cyclopropyl silyl ethers can undergo spontaneous fragmentation upon oxidation. unifr.ch

Radical-mediated ring-opening reactions of cyclopropane derivatives are also a well-established area of research. nih.govresearchgate.net These reactions often involve the formation of a cyclopropyl-substituted radical, which then undergoes ring-opening to generate a more stable alkyl radical. nih.gov Various radical initiators and reaction conditions can be employed to effect these transformations. acs.orgrsc.org For example, bromine radical-mediated ring-opening of alkylidenecyclopropanes has been developed. acs.org Photoredox catalysis can also be used to initiate iodine radical-mediated cascade reactions involving the opening of a cyclopropane ring. rsc.org Palladium-catalyzed ring-opening of cyclopropyl thioethers has also been reported, demonstrating that metal catalysis can be employed for the cleavage of cyclopropane rings. thieme-connect.com

Direct functionalization of the C-H bonds of a cyclopropane ring is a more advanced transformation. Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of cyclopropanes. nih.govacs.org These methods often employ directing groups to achieve high levels of regio- and stereoselectivity. acs.orgacs.org For instance, enantioselective C-H activation of cyclopropanes has been achieved using mono-N-protected amino acid ligands in palladium-catalyzed cross-coupling reactions. nih.gov It has also been shown that the intramolecular coupling of two C-H bonds on gem-dialkyl groups can lead to the formation of a cyclopropane ring via a double C-H activation mechanism. nih.gov Oxidative C-H alkynylation of arylcyclopropanes has also been reported. rsc.org

While direct halogenation of the cyclopropane ring in this compound is not extensively described, general methods for cyclopropane halogenation could potentially be applied, although care would need to be taken to avoid ring-opening or reactions at other sites of the molecule.

Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic attack due to the presence of the strong electron-donating amino and cyclopropoxy groups. This enhanced nucleophilicity facilitates various substitution reactions.

In electrophilic aromatic substitution (EAS) reactions, the substitution pattern on a benzene (B151609) ring is directed by the existing substituents. libretexts.orglibretexts.org Activating groups, which are electron-donating, generally direct incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org For this compound, both the amino (-NH2) and cyclopropoxy (-O-c-Pr) groups are activating. The amino group is a powerful activating group, while the cyclopropoxy group is also considered activating due to the oxygen's lone pairs participating in resonance. The methyl group (-CH3) is a weakly activating group.

The directing effects of these groups are additive. The positions ortho and para to the strongly activating amino group are C3, C5, and the position of the methyl group (C6). The positions ortho and para to the cyclopropoxy group are C3 and C5. The methyl group at C6 sterically hinders the C5 position. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, with a potential preference for the less sterically hindered C3 position. However, the strong directing power of the amino group could also favor substitution at the C5 position. The precise regioselectivity would depend on the specific electrophile and reaction conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglumenlearning.com

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net These reactions typically involve an organic halide or triflate and a coupling partner, catalyzed by a transition metal complex, most commonly palladium. eie.grnumberanalytics.com For this compound to participate directly in these reactions, it would first need to be converted to a suitable substrate, such as an aryl halide or triflate, through reactions like halogenation.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgsigmaaldrich.com If this compound were converted to its corresponding aryl bromide or iodide, it could then be coupled with various boronic acids to introduce a wide range of substituents. organic-chemistry.org The reaction is typically catalyzed by a palladium complex with phosphine (B1218219) ligands and requires a base. libretexts.orgnih.gov The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it a highly valuable transformation in organic synthesis. sigmaaldrich.comorganic-chemistry.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. numberanalytics.comtaylorandfrancis.comorganic-chemistry.org An aryl halide derivative of this compound could react with various alkenes to introduce vinyl groups onto the aromatic ring. organic-chemistry.org The reaction conditions, including the choice of catalyst, ligands, base, and solvent, significantly influence the reaction's efficiency and selectivity. numberanalytics.com

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.comlibretexts.org An aryl halide derivative of this compound could undergo Sonogashira coupling to introduce alkynyl substituents. nih.govnih.gov This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nrochemistry.comwashington.edu

| Cross-Coupling Reaction | Typical Coupling Partners | Catalyst System | Resulting Bond Formation |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd catalyst, Base | C-C |

| Heck | Alkene | Pd catalyst, Base | C-C (vinyl) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

Directed Functionalization Strategies

Directed functionalization strategies offer a high degree of regioselectivity by utilizing a directing group to guide a reaction to a specific position on the aromatic ring.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. wikipedia.orgwikiwand.com This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgwikiwand.comorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups exclusively at the ortho position. wikipedia.orgbaranlab.org

In this compound, both the amino group (or a protected form like an amide) and the cyclopropoxy group can act as DMGs. wikipedia.orgorganic-chemistry.org The heteroatom on the DMG coordinates to the lithium of the organolithium reagent, directing the deprotonation to the nearest ortho position. wikipedia.orgbaranlab.org The amino group is a moderate DMG, while amides (-NHCOR) and carbamates (-NHCOOR) are strong DMGs. organic-chemistry.org The cyclopropoxy group is also expected to have a directing effect. The relative directing ability of these groups and the steric hindrance from the methyl group would determine the site of lithiation. The amino group would need to be protected (e.g., as an amide) to prevent it from being deprotonated by the strong base. The protected amine would likely direct lithiation to the C3 position, as the C5 position is sterically hindered by the methyl group.

C-H activation is an increasingly important strategy for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mt.comtcichemicals.com These reactions are typically catalyzed by transition metals such as palladium, rhodium, ruthenium, and cobalt. tcichemicals.comchim.itrsc.org A directing group on the substrate coordinates to the metal catalyst, leading to the selective cleavage and functionalization of a C-H bond, often at the ortho position. nih.govresearchgate.net

For this compound, the amino group can serve as a directing group, potentially after conversion to a more robust directing group like a picolinamide (B142947) or a pyrimidyl group. chim.itrsc.org This would enable the introduction of various functional groups, such as aryl, alkyl, or other moieties, at the C-H bonds ortho to the directing group. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity and efficiency. chim.itresearchgate.net For instance, ruthenium catalysts have been used for meta-C-H functionalization, offering a complementary approach to the more common ortho-functionalization. nih.gov

| Directed Functionalization | Key Reagent/Catalyst | Directing Group | Position of Functionalization |

| Directed ortho-Metalation (DoM) | Organolithium reagent (e.g., n-BuLi) | Amine (protected), Cyclopropoxy | ortho to DMG |

| C-H Activation | Transition metal catalyst (e.g., Pd, Rh, Ru) | Amine (derivatized), Cyclopropoxy | Primarily ortho to DMG |

Derivatization for New Heterocyclic Scaffolds

The functional groups on this compound make it a valuable precursor for the synthesis of new heterocyclic scaffolds, which are core structures in many biologically active compounds and pharmaceuticals. researchgate.netnih.gov The aniline moiety is particularly useful for constructing nitrogen-containing heterocycles.

For example, the amino group can react with various bifunctional reagents to form a wide range of heterocyclic systems. Reaction with a β-ketoester could lead to the formation of quinoline (B57606) derivatives. Condensation with dicarbonyl compounds can yield various five- or six-membered heterocyles. The synthesis of quinazolinones, for instance, can be achieved by reacting an anthranilic acid derivative with other reagents. nih.gov While this compound is not an anthranilic acid itself, oxidation of the methyl group to a carboxylic acid would provide the necessary precursor. The resulting heterocyclic scaffolds could then be further functionalized using the methods described above, such as cross-coupling or C-H activation, to generate libraries of new compounds for biological screening. beilstein-journals.orgresearchgate.net

Mechanistic Investigations of Reactions Involving 2 Cyclopropoxy 6 Methylaniline

Elucidation of Reaction Pathways and Intermediates

The study of reaction mechanisms involving 2-cyclopropoxy-6-methylaniline provides valuable insights into the intricate pathways and transient species that govern its chemical transformations. Understanding these mechanisms is crucial for controlling reaction outcomes and designing novel synthetic methodologies.

Radical Mechanisms and Radical Cation Intermediates

Reactions involving this compound can proceed through radical mechanisms, particularly under oxidative conditions. The formation of an amine radical cation is a key step in these pathways. For instance, in the nitrosation of N-cyclopropyl-N-alkylanilines, the selective cleavage of the cyclopropyl (B3062369) group is rationalized by the initial formation of an amine radical cation. This intermediate undergoes rapid ring-opening of the cyclopropyl group to yield an iminium ion with a carbon-centered radical. capes.gov.br This radical can then react further, for example, by combining with nitric oxide (NO) or undergoing further oxidation.

The stability and fate of such radical cations are central to the reaction's course. In some enzymatic oxidations, such as those mediated by horseradish peroxidase, N-cyclopropyl-N-methylaniline is known to generate ring-opened products exclusively, which is characteristic of a single electron transfer (SET) mechanism leading to a radical cation intermediate. nih.gov Conversely, cytochrome P450-mediated oxidation can yield products where the cyclopropyl ring remains intact, suggesting a different mechanism, such as hydrogen atom transfer (HAT), may be at play. nih.gov

The generation and behavior of radical cations can be studied using techniques like electrochemistry. The electrochemical oxidation of N-cyclopropyl-N-methylaniline, for example, shows that the resulting radical cation undergoes first-order decay. rsc.org The study of such processes helps in understanding the intrinsic reactivity of the radical cation intermediate derived from the aniline (B41778) core.

| Reaction Type | Key Intermediate | Subsequent Steps | Supporting Evidence |

| Nitrosation | Amine radical cation | Cyclopropyl ring-opening, formation of an iminium ion with a C-centered radical | Selective cleavage of the cyclopropyl group capes.gov.br |

| Enzymatic Oxidation (HRP) | Amine radical cation | Ring-opening | Exclusive formation of ring-opened products nih.gov |

| Electrochemical Oxidation | Radical cation | First-order decay | Peak potential analysis rsc.org |

Ionic Mechanisms and Carbocation/Carbanion Intermediates

While radical pathways are significant, ionic mechanisms involving carbocation or carbanion intermediates also play a role in the reactivity of aniline derivatives. In the context of nucleophilic aromatic substitution (SNAr), the reaction can proceed through a stepwise mechanism involving a Meisenheimer complex, which is a stabilized carbanionic intermediate. researchgate.net The stability of this intermediate determines whether the reaction is stepwise or concerted. researchgate.net

Carbocationic intermediates can be formed through various activation modes. For instance, in certain reactions, the departure of a leaving group can generate a carbocation, which is then attacked by a nucleophile. psiberg.com The environment and the structure of the molecule itself will dictate the stability and subsequent reactions of these charged intermediates.

Concerted vs. Stepwise Processes

Distinguishing between concerted and stepwise reaction mechanisms is a fundamental aspect of mechanistic investigation. psiberg.com A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. psiberg.comdiva-portal.org In contrast, a stepwise reaction proceeds through one or more intermediates, each with its own transition state. psiberg.com

The nature of the mechanism, whether concerted or stepwise, can be influenced by several factors, including the stability of potential intermediates. researchgate.net For example, in nucleophilic aromatic substitution, if the Meisenheimer intermediate is relatively stable and corresponds to a minimum on the reaction coordinate, the reaction will be stepwise. researchgate.net If the intermediate is high in energy, the reaction is more likely to be concerted. researchgate.net Computational studies are often employed to map the potential energy surface and differentiate between these pathways. nih.gov

The choice between a concerted and a stepwise pathway can have significant stereochemical implications. psiberg.com For instance, some cycloaddition reactions are known to proceed via a concerted mechanism, which often leads to a high degree of stereospecificity. nih.govacs.org Experimental techniques, such as kinetic isotope effect studies, can also provide evidence to distinguish between these mechanistic possibilities. diva-portal.org

Catalytic Cycle Analysis

The involvement of this compound in catalytic reactions necessitates a detailed analysis of the catalytic cycles to understand the role of the catalyst and the transformation of the substrate.

Transition Metal Catalysis Cycles

Transition metal catalysis is a powerful tool for a wide range of organic transformations. catalysis.blog A typical catalytic cycle involves several key elementary steps: oxidative addition, transmetalation, and reductive elimination. acs.org In the context of reactions involving aniline derivatives, transition metals like palladium, ruthenium, and nickel are commonly employed. catalysis.blognih.gov

For example, in palladium-catalyzed cross-coupling reactions, the active catalyst, often a monoligated Pd(0) species, undergoes oxidative addition with an aryl halide. acs.orgresearchgate.net This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. acs.org The specific ligands on the metal center play a crucial role in modulating the reactivity and selectivity of the catalyst. acs.orgacs.org

Ruthenium catalysts have also been utilized in C-H activation and alkylation reactions of aniline derivatives. nih.govacs.org The catalytic cycle in these cases can involve the formation of a metallacyclic intermediate, which then undergoes further reaction to form the desired product. acs.org The mechanism of these reactions is often elucidated through a combination of experimental and computational studies. acs.org

| Catalyst Type | Key Elementary Steps | Example Reaction |

| Palladium | Oxidative Addition, Transmetalation, Reductive Elimination | Cross-coupling reactions acs.org |

| Ruthenium | C-H Activation, Formation of Metallacycle | C-H Alkylation nih.govacs.org |

| Nickel | Oxidative Addition, Reductive Elimination | C(sp2)-H Alkylation of anilinopurines nih.gov |

Organocatalysis and Enamine/Iminium Catalysis